N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-Fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring:
- A 4-fluorophenyl group attached to the acetamide nitrogen, introducing electron-withdrawing properties.
- A thiophen-2-yl substituent on the 1,4-diazaspiro[4.5]deca-1,3-diene ring, contributing π-conjugation and sulfur-based reactivity.
- A thioacetamide linker (-S-C(=O)-NH-), enabling hydrogen bonding and metal coordination.
- A spirocyclic core, which imposes conformational rigidity and influences pharmacokinetic properties .
While direct bioactivity data for this compound is unavailable in the provided evidence, its structural motifs (e.g., fluorinated aryl groups, spirocycles, and thiophene) are commonly associated with antimicrobial, anticancer, and enzyme-inhibitory activities in analogous molecules .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-14-6-8-15(9-7-14)22-17(25)13-27-19-18(16-5-4-12-26-16)23-20(24-19)10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZBVULSDJJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The thiophen-2-yl group in the target compound introduces sulfur-mediated interactions (e.g., metal coordination) absent in fluorophenyl or chlorophenyl analogs .
- Spirocyclic systems (as in the target and ) enhance metabolic stability compared to linear triazoles () .
Spectroscopic Properties
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